molecular formula C3H4ClFO2 B105545 2-Fluoroethyl chloroformate CAS No. 462-27-1

2-Fluoroethyl chloroformate

Cat. No. B105545
CAS RN: 462-27-1
M. Wt: 126.51 g/mol
InChI Key: FOHSVPIFZASOED-UHFFFAOYSA-N
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Description

2-Fluoroethyl chloroformate is not directly discussed in the provided papers; however, the papers do provide insights into related fluorinated compounds and chloroformates. Fluorinated compounds are of significant interest in various fields, including drug discovery, due to the unique properties imparted by fluorine atoms when incorporated into molecules . Chloroform and its derivatives, such as chloroformates, are commonly used in chemical synthesis and structural analysis .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the use of fluorinating agents that are safe, stable, and resistant to hydrolysis. For instance, the paper on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride discusses the synthesis and properties of this compound, which is a stable and effective deoxofluorinating agent . Although the synthesis of 2-fluoroethyl chloroformate is not detailed, the principles of fluorination and the importance of stability in fluorinating agents are relevant.

Molecular Structure Analysis

The molecular structure of fluorinated compounds and chloroform derivatives can be determined using techniques such as microwave rotational spectra. For example, the paper on fluoroform and chloroform provides complete structural determinations from microwave rotational spectra, offering dimensions and bond angles for these molecules . Similarly, the equilibrium structures for the cis and trans isomer of 1-chloro-2-fluoroethylene were reported, which were obtained using quantum chemical calculations .

Chemical Reactions Analysis

Fluorinated compounds participate in a variety of chemical reactions. The paper on the tris(2-fluoro-6-pyridylmethyl)amine ligand describes the reaction of this ligand with FeCl2 to form a high-spin complex, which then reacts instantaneously with molecular dioxygen to afford dinuclear species . The paper on phenylsulfur trifluorides discusses the diverse fluorination capabilities of these compounds, including the conversion of various functional groups to fluorinated analogs with high yields and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds and chloroform derivatives are influenced by their molecular structure. The dimensions and bond angles provided in the paper on fluoroform and chloroform are essential for understanding their physical properties, such as boiling points and solubility . The thermal stability and resistance to hydrolysis of fluorinating agents, as discussed in the paper on phenylsulfur trifluorides, are critical chemical properties that determine their utility in synthesis .

Scientific Research Applications

Protective Groups in Peptide Synthesis

2-Fluoroethyl chloroformate is recognized for its significance as a protective group in peptide synthesis. Chloroformates, in general, are crucial laboratory and industrial chemicals. The stability offered by fluoroformates makes them preferred in certain applications (D’Souza & Kevill, 2013).

Fluorophoric Derivatizing Reagent in Chromatography

The compound has been utilized as a fluorophoric derivatizing reagent in chromatography. For instance, its application in the separation and detection of phenols using high-performance liquid chromatography (HPLC) with fluorescence detection has been demonstrated (Landzettel et al., 1995).

Synthesis of Chloro- and Fluoroaromatic Compounds

2-Fluoroethyl chloroformate is involved in the synthesis of chloro- and fluoroaromatic compounds. The process involves the treatment of phenyl chloroformates with Lewis acids, leading to decarboxylation and the formation of these compounds (Lui, Marhold, & Rock, 1998).

Analyte Derivatization for Gas Chromatography-Mass Spectrometry

The compound has been used for the derivatization of various analytes for analysis by gas chromatography-mass spectrometry (GC-MS). This is particularly significant in identifying highly polar ozonation drinking water disinfection by-products (Vincenti et al., 2005).

Derivatization of Biogenic Polyamines

Its application extends to the separation and detection of biogenic polyamines using column liquid chromatography. The development of methods using 2-Fluoroethyl chloroformate derivatives has enabled improved detection limits and separation efficiencies (Cichy, Stegmeier, Veening, & Becker, 1993).

Safety And Hazards

2-Fluoroethyl chloroformate is classified as a flammable liquid (Category 3), acute toxicity inhalation (Category 3), and skin corrosion (Category 1B) . It is toxic if inhaled and causes severe skin burns and eye damage . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-fluoroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHSVPIFZASOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196760
Record name Carbonochloridic acid, 2-fluoroethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoroethyl chloroformate

CAS RN

462-27-1
Record name 2-Fluoroethyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic acid, chloro-, 2-fluoroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 2-fluoroethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Hetilap - Across Conventional Lines: Selected Papers Of …, 2003 - books.google.com
… (0.05 mole) of 2-fluoroethyl chloroformate was slowly dropped … g (0.1 mole) of 2fluoroethyl chloroformate was dropped into the … (0.05 mole) of 2-fluoroethyl chloroformate was added; the …
Number of citations: 0 books.google.com
F Bordwell, W Hewett - The Journal of Organic Chemistry, 1957 - ACS Publications
… 2-Fluoroethyl chloroformate was prepared in 72% yield by the method of Oláh and Pavláth.4 General procedures for the preparation of the 2… (0.1 mole) of 2fluoroethyl chloroformate was …
Number of citations: 18 pubs.acs.org
G Olah, S Kuhn, G Kovacs-Bruckner - The Journal of Organic …, 1957 - ACS Publications
… 2-Fluoroethyl chloroformate was prepared in 72% yield by the method of Oláh and Pavláth.4 General procedures for the preparation of the 2… (0.1 mole) of 2fluoroethyl chloroformate was …
Number of citations: 2 pubs.acs.org
T Heise, JFA Pijnenborg, C Büll… - Journal of Medicinal …, 2018 - ACS Publications
Sialic acid sugars on mammalian cells regulate numerous biological processes, while aberrant expression of sialic acid is associated with diseases such as cancer and pathogenic …
Number of citations: 59 pubs.acs.org
T Heise, JFA Pijnenborg, C Büll… - … of substrate based …, 2018 - repository.ubn.ru.nl
Sialic acid sugars on mammalian cells regulate numerous biological processes, while aberrant expression of sialic acid is associated with diseases like cancer and pathogenic infection…
Number of citations: 0 repository.ubn.ru.nl

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